molecular formula C26H25NO3 B252922 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B252922
Poids moléculaire: 399.5 g/mol
Clé InChI: BSENLHIMHJMTQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of immune and inflammatory responses, and its dysregulation has been associated with a variety of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are of great interest.

Mécanisme D'action

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits NF-κB signaling by binding to the IKKβ kinase subunit, which is required for NF-κB activation. This prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB target genes. This leads to reduced inflammation, cell proliferation, and survival in cancer cells and immune cells.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer cells, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one induces apoptosis and reduces cell proliferation and survival. In immune cells, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one reduces cytokine production and inflammation. In animal models, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one reduces tumor growth, inflammation, and tissue damage.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, and it has been validated in preclinical models of cancer, autoimmune disorders, and inflammatory conditions. It has a well-defined mechanism of action and can be used to study the role of NF-κB signaling in various biological processes. However, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one also has limitations. It is not selective for IKKβ and can inhibit other kinases, which may lead to off-target effects. It may also have limited bioavailability and pharmacokinetics in vivo, which may affect its efficacy and toxicity.

Orientations Futures

There are several future directions for research on 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to optimize its pharmacokinetics and bioavailability in vivo, to improve its efficacy and toxicity profile. Another direction is to develop more selective inhibitors of IKKβ, to reduce off-target effects and improve specificity. Additionally, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be used to study the role of NF-κB signaling in other biological processes, such as development, metabolism, and aging. Finally, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be used in combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce resistance.

Méthodes De Synthèse

The synthesis of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves several steps, starting from commercially available starting materials. The key step in the synthesis is the condensation of 2,5-dimethylbenzaldehyde with 1-methyl-2-oxo-2-phenylethylamine, followed by cyclization to form the indole ring. The resulting intermediate is then hydroxylated and acetylated to yield 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. The synthesis has been optimized to yield high purity and yield, and has been validated by analytical methods such as NMR and mass spectrometry.

Applications De Recherche Scientifique

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively in preclinical models of cancer, autoimmune disorders, and inflammatory conditions. In cancer, NF-κB has been shown to promote tumor growth and survival, and inhibition of NF-κB signaling has been proposed as a therapeutic strategy. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit NF-κB activation and induce apoptosis in cancer cells, and has demonstrated efficacy in mouse models of breast cancer, pancreatic cancer, and multiple myeloma.
In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, NF-κB has been implicated in the pathogenesis of inflammation and tissue damage. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and disease severity in mouse models of these disorders, and has been proposed as a potential therapeutic agent.
Inflammatory conditions such as sepsis and acute lung injury are characterized by dysregulated immune responses and tissue damage. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and tissue damage in mouse models of these conditions, and has been proposed as a potential therapeutic agent.

Propriétés

Nom du produit

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C26H25NO3

Poids moléculaire

399.5 g/mol

Nom IUPAC

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one

InChI

InChI=1S/C26H25NO3/c1-17-13-14-18(2)21(15-17)16-27-23-12-8-7-11-22(23)26(30,25(27)29)19(3)24(28)20-9-5-4-6-10-20/h4-15,19,30H,16H2,1-3H3

Clé InChI

BSENLHIMHJMTQX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O

SMILES canonique

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.